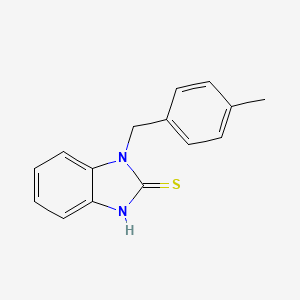
(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with a suitable furan-2-carbaldehyde derivative under acidic or basic conditions. The reaction is followed by cyclization to form the imidazolidine-2,4-dione ring. Common reagents used in this synthesis include acetic acid, sodium hydroxide, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione
- (5E)-3-(2-methylbenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione
Uniqueness
(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
特性
分子式 |
C15H11FN2O3 |
|---|---|
分子量 |
286.26 g/mol |
IUPAC名 |
(5E)-3-[(2-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11FN2O3/c16-12-6-2-1-4-10(12)9-18-14(19)13(17-15(18)20)8-11-5-3-7-21-11/h1-8H,9H2,(H,17,20)/b13-8+ |
InChIキー |
LFMDOBDZTHUCLD-MDWZMJQESA-N |
異性体SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/NC2=O)F |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027800.png)
![2-(4-Bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B15027807.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027808.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione](/img/structure/B15027814.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15027815.png)
![3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15027825.png)
![9-bromo-6-butyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15027826.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027827.png)
![methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B15027830.png)
![(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027836.png)
![ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate](/img/structure/B15027843.png)
![3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol](/img/structure/B15027863.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15027868.png)

